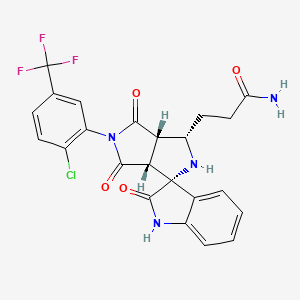
C23H18ClF3N4O4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C23H18ClF3N4O4 is a complex organic molecule. This compound is characterized by the presence of multiple functional groups, including aromatic rings, halogens, and nitrogen-containing groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C23H18ClF3N4O4 typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the aromatic core: This step involves the construction of the aromatic rings through reactions such as Friedel-Crafts alkylation or acylation.
Introduction of halogens: Halogenation reactions, such as chlorination and fluorination, are used to introduce chlorine and fluorine atoms into the aromatic rings.
Formation of nitrogen-containing groups: Amination reactions are employed to introduce nitrogen atoms into the molecule.
Coupling reactions: Various coupling reactions, such as Suzuki or Heck coupling, are used to link different parts of the molecule together.
Industrial Production Methods
In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and concentration of reactants.
Catalysts: Catalysts are often used to increase the efficiency of the reactions and to achieve higher yields.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
C23H18ClF3N4O4: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reaction conditions.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with higher oxidation states.
Reduction: Reduced derivatives with lower oxidation states.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
C23H18ClF3N4O4: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of C23H18ClF3N4O4 involves its interaction with specific molecular targets and pathways. The compound may:
Bind to receptors: Interact with specific receptors on the surface of cells, triggering a cascade of biochemical events.
Inhibit enzymes: Inhibit the activity of specific enzymes, affecting metabolic pathways.
Modulate signaling pathways: Influence signaling pathways within cells, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
C23H18ClF3N4O4: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C22H17ClF3N4O3: A compound with a similar structure but one less oxygen atom.
C24H19ClF3N4O4: A compound with a similar structure but one more carbon and hydrogen atom.
C23H18ClF2N4O4: A compound with a similar structure but one less fluorine atom.
The uniqueness of This compound lies in its specific combination of functional groups and its resulting chemical properties, which make it suitable for a wide range of applications in scientific research.
Eigenschaften
Molekularformel |
C23H18ClF3N4O4 |
|---|---|
Molekulargewicht |
506.9 g/mol |
IUPAC-Name |
3-[(1S,3R,3aR,6aS)-5-[2-chloro-5-(trifluoromethyl)phenyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide |
InChI |
InChI=1S/C23H18ClF3N4O4/c24-12-6-5-10(23(25,26)27)9-15(12)31-19(33)17-14(7-8-16(28)32)30-22(18(17)20(31)34)11-3-1-2-4-13(11)29-21(22)35/h1-6,9,14,17-18,30H,7-8H2,(H2,28,32)(H,29,35)/t14-,17+,18-,22-/m0/s1 |
InChI-Schlüssel |
RCYUEQQSQCSCIV-TVZIFOOBSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)[C@]3([C@H]4[C@@H]([C@@H](N3)CCC(=O)N)C(=O)N(C4=O)C5=C(C=CC(=C5)C(F)(F)F)Cl)C(=O)N2 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3(C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=C(C=CC(=C5)C(F)(F)F)Cl)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-cyclohexyl-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12629602.png)

![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)


![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one](/img/structure/B12629636.png)

![1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-](/img/structure/B12629642.png)

![6-chloro-N-{4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12629671.png)
![N-(4-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12629674.png)
